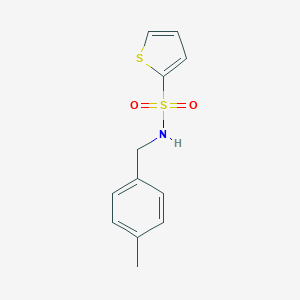![molecular formula C30H34N4O6S B299295 N-(2-ethoxyphenyl)-N-[2-oxo-2-(2-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}hydrazino)ethyl]benzenesulfonamide](/img/structure/B299295.png)
N-(2-ethoxyphenyl)-N-[2-oxo-2-(2-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}hydrazino)ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-N-[2-oxo-2-(2-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}hydrazino)ethyl]benzenesulfonamide is a chemical compound that has gained considerable attention in scientific research due to its potential therapeutic applications. This compound is also known as EHP-101 and has been studied extensively for its ability to modulate the immune system and reduce inflammation.
Mecanismo De Acción
EHP-101 works by modulating the immune system and reducing inflammation. It does this by targeting the cannabinoid receptor type 2 (CB2), which is found primarily in immune cells. Activation of the CB2 receptor has been shown to reduce inflammation and modulate the immune response. EHP-101 has been shown to bind to the CB2 receptor and activate it, leading to reduced inflammation and modulation of the immune response.
Biochemical and Physiological Effects:
EHP-101 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and modulate the immune response, leading to potential therapeutic applications in diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease. EHP-101 has also been shown to inhibit the growth of cancer cells in vitro, making it a potential treatment for cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using EHP-101 in lab experiments is its ability to modulate the immune system and reduce inflammation. This makes it a useful tool for studying diseases that involve inflammation and immune dysfunction. However, one limitation of using EHP-101 is its potential toxicity, as it has been shown to cause liver damage in some animal studies. Careful dosing and monitoring are required when using EHP-101 in lab experiments.
Direcciones Futuras
There are several future directions for research on EHP-101. One area of interest is its potential therapeutic applications in diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease. Further research is needed to determine the efficacy and safety of EHP-101 in these diseases. Another area of interest is its potential as a treatment for cancer. Further research is needed to determine the mechanisms of action and efficacy of EHP-101 in cancer treatment. Additionally, research is needed to optimize the synthesis and dosing of EHP-101 for use in scientific research.
Métodos De Síntesis
The synthesis of EHP-101 involves several steps, starting with the reaction of 2-nitroaniline with ethyl glyoxalate to form 2-ethoxyphenylglyoxal. This intermediate is then reacted with 4-(2-oxo-2-(2-(4-(2-oxo-2-(1-piperidinyl)ethoxy)benzylidene)hydrazino)ethyl)benzenesulfonamide to form EHP-101. The synthesis of EHP-101 has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
EHP-101 has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to modulate the immune system and reduce inflammation, making it a potential treatment for a range of diseases, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease. EHP-101 has also been studied for its potential to treat cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Nombre del producto |
N-(2-ethoxyphenyl)-N-[2-oxo-2-(2-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}hydrazino)ethyl]benzenesulfonamide |
|---|---|
Fórmula molecular |
C30H34N4O6S |
Peso molecular |
578.7 g/mol |
Nombre IUPAC |
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[(E)-[4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C30H34N4O6S/c1-2-39-28-14-8-7-13-27(28)34(41(37,38)26-11-5-3-6-12-26)22-29(35)32-31-21-24-15-17-25(18-16-24)40-23-30(36)33-19-9-4-10-20-33/h3,5-8,11-18,21H,2,4,9-10,19-20,22-23H2,1H3,(H,32,35)/b31-21+ |
Clave InChI |
BUTSAYKNZLMEIS-NJZRLIGZSA-N |
SMILES isomérico |
CCOC1=CC=CC=C1N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)N3CCCCC3)S(=O)(=O)C4=CC=CC=C4 |
SMILES |
CCOC1=CC=CC=C1N(CC(=O)NN=CC2=CC=C(C=C2)OCC(=O)N3CCCCC3)S(=O)(=O)C4=CC=CC=C4 |
SMILES canónico |
CCOC1=CC=CC=C1N(CC(=O)NN=CC2=CC=C(C=C2)OCC(=O)N3CCCCC3)S(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-bicyclo[2.2.1]hept-2-yl-2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B299212.png)
![N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B299214.png)
![2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B299215.png)
![2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B299216.png)
![N-[2-(benzylsulfanyl)ethyl]-2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B299218.png)
![N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B299219.png)
![2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B299220.png)
![2-[2-chloro(methylsulfonyl)anilino]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B299223.png)
![Ethyl 4-{[2-chloro(methylsulfonyl)anilino]acetyl}piperazine-1-carboxylate](/img/structure/B299224.png)
![N-(2-chlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B299225.png)
![2-[2-ethoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299226.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B299230.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B299232.png)
